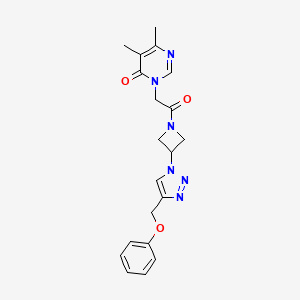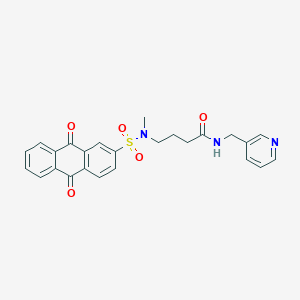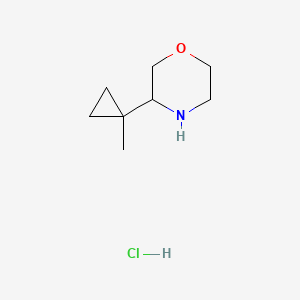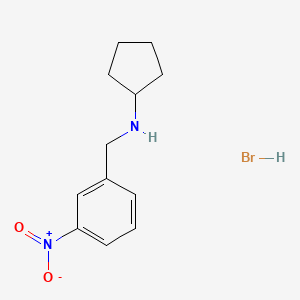![molecular formula C15H19NO B2705197 N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide CAS No. 2361656-47-3](/img/structure/B2705197.png)
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mécanisme D'action
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide acts as a highly selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that plays an important role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release. Adenosine exerts its effects by binding to specific receptors on the surface of cells, including the adenosine A1 receptor. N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide blocks the binding of adenosine to the A1 receptor, thereby preventing its downstream effects.
Biochemical and physiological effects:
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, increase cerebral blood flow, and reduce inflammation in various tissues. N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has also been shown to have neuroprotective effects, reducing neuronal damage in the brain following ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over long periods of time.
Orientations Futures
There are a number of future directions for research involving N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide. One area of interest is investigating the role of adenosine A1 receptors in pain perception, and whether targeting these receptors with N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide could be an effective treatment for chronic pain. Another area of interest is exploring the potential neuroprotective effects of N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide, and how it may be used to treat various diseases and conditions.
Méthodes De Synthèse
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide can be synthesized by reacting 2,2-dimethyl-1-phenylcyclopropanecarboxaldehyde with propargylamine in the presence of a palladium catalyst. The resulting propargylamine derivative is then reacted with acryloyl chloride to yield N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in reducing ischemic injury in the heart, protecting against neuronal damage in the brain, and reducing inflammation in various tissues. N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has also been used to investigate the role of adenosine A1 receptors in sleep regulation and pain perception.
Propriétés
IUPAC Name |
N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-13(17)16-11-15(10-14(15,2)3)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYHSQRVVAUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CNC(=O)C=C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)
![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)

![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)



